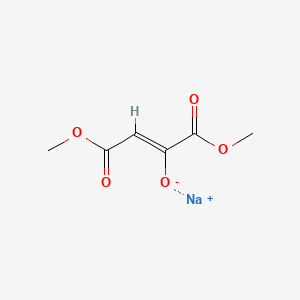
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is an organic compound with a unique structure that includes both ester and sodium carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate typically involves the esterification of fumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting dimethyl fumarate is then reacted with sodium hydroxide to form the sodium salt of the ester.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sodium carboxylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The ester groups can participate in esterification and transesterification reactions, while the sodium carboxylate group can engage in ionic interactions with other molecules. These interactions can influence metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A related compound with similar ester groups but lacking the sodium carboxylate functionality.
Sodium maleate: Another compound with a similar structure but different stereochemistry.
Uniqueness
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is unique due to its combination of ester and sodium carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
104629-54-1 |
|---|---|
Molecular Formula |
C6H7NaO5 |
Molecular Weight |
182.107 |
IUPAC Name |
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C6H8O5.Na/c1-10-5(8)3-4(7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1/b4-3-; |
InChI Key |
NPBVJUWMPNXPFN-LNKPDPKZSA-M |
SMILES |
COC(=O)C=C(C(=O)OC)[O-].[Na+] |
Synonyms |
2-(Sodiooxy)-2-butenedioic acid dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




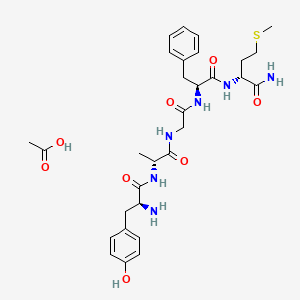
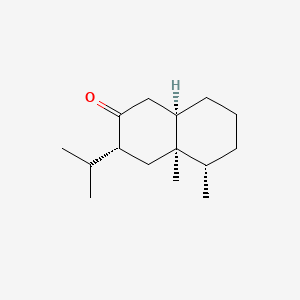
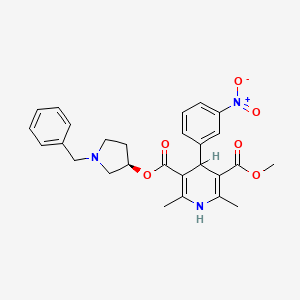
![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2beta,4alpha)- (9CI)](/img/new.no-structure.jpg)
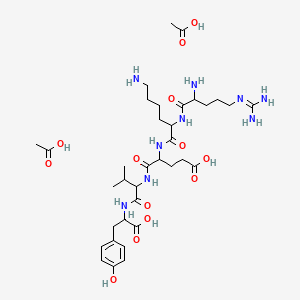
![3-[(1E)-buta-1,3-dienyl]benzaldehyde](/img/structure/B564073.png)
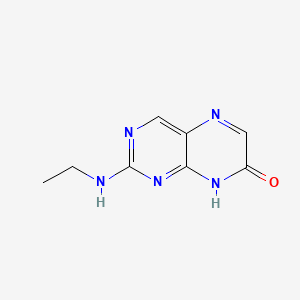
![(7R,7AR)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B564076.png)
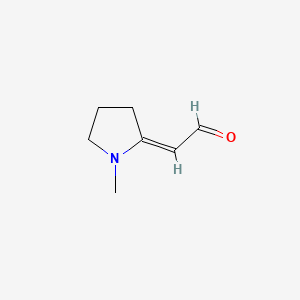
![(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B564079.png)
![N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B564084.png)
